rac Dobutamine-d6 Hydrochloride
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Overview
Description
rac Dobutamine-d6 Hydrochloride: is a labelled racemic form of Dobutamine hydrochloride. Dobutamine hydrochloride is a synthetic catecholamine that acts on α1-adrenergic receptors, β1-adrenergic receptors, and β2-adrenergic receptors. It is primarily used as a selective β1-adrenergic receptor agonist, with relatively weak activity at α1-adrenergic receptors and β2-adrenergic receptors .
Mechanism of Action
Target of Action
Rac Dobutamine-d6 Hydrochloride is a synthetic catecholamine that primarily acts on β1-adrenergic receptors (β1-AR) . It also has relatively weak activity at α1-adrenergic receptors (α1-AR) and β2-adrenergic receptors (β2-AR) . These receptors are part of the adrenergic receptor family, which plays a crucial role in the cardiovascular system.
Mode of Action
This compound, as a selective β1-AR agonist, directly stimulates the β1 receptors of the heart . This stimulation increases myocardial contractility and stroke volume, which results in increased cardiac output .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adrenergic signaling pathway. By acting as an agonist at the β1-AR, it enhances the contractility of the heart muscle cells. This leads to an increase in stroke volume and cardiac output, improving the overall function of the cardiovascular system .
Pharmacokinetics
It’s known that the compound’s deuterium substitution can potentially affect its pharmacokinetic and metabolic profiles .
Result of Action
The primary result of this compound’s action is an increase in cardiac output . This is achieved by enhancing myocardial contractility and stroke volume . The compound’s action helps correct hypoperfusion, a condition where there is an inadequate flow of blood to the body’s tissues .
Action Environment
Preparation Methods
The preparation of rac Dobutamine-d6 Hydrochloride involves the synthesis of Dobutamine hydrochloride followed by the introduction of deuterium atoms. The synthetic route typically involves the following steps:
Synthesis of Dobutamine Hydrochloride: This involves the reaction of 3,4-dihydroxybenzaldehyde with 2-(methylamino)ethanol in the presence of a reducing agent to form Dobutamine. The Dobutamine is then converted to its hydrochloride salt.
Chemical Reactions Analysis
rac Dobutamine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form catechol derivatives.
Scientific Research Applications
rac Dobutamine-d6 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a stable isotope-labelled compound for tracing and studying metabolic pathways.
Biology: It is used to study the effects of β1-adrenergic receptor agonists on cellular processes.
Medicine: It is used in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of Dobutamine.
Industry: It is used in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
rac Dobutamine-d6 Hydrochloride is unique due to its deuterium labelling, which makes it useful for tracing and studying metabolic pathways. Similar compounds include:
Dobutamine Hydrochloride: The non-deuterated form, used primarily as a cardiac stimulant.
Isoproterenol: Another β-adrenergic agonist used for similar purposes but with different receptor selectivity.
Epinephrine: A naturally occurring catecholamine with broader receptor activity.
Properties
CAS No. |
1246818-96-1 |
---|---|
Molecular Formula |
C18H24ClNO3 |
Molecular Weight |
343.881 |
IUPAC Name |
4-[2-[[1,1,1,2,3,3-hexadeuterio-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H/i1D3,2D2,13D; |
InChI Key |
BQKADKWNRWCIJL-RUUVDYPYSA-N |
SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl |
Synonyms |
4-[2-[[3-(4-Hydroxyphenyl)-1-methylpropyl-d6]amino]ethyl]-1,2-benzenediol; DL-Dobutamine-d6 Hydrochloride; (+/-)-Dobutamine-d6 Hydrochloride; Dobutrex-d6; Inotrex-d6; NSC 299583-d6; |
Origin of Product |
United States |
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